Superior Anticancer Potency and Tighter Efficacy Window Compared to Haliclonadiamine
In a direct head-to-head comparison, papuamine demonstrates superior potency and a narrower, more consistent efficacy window against six human cancer cell lines. While both compounds induce apoptosis, papuamine's IC50 values (0.93-1.50 µM) are significantly lower and less variable than those of haliclonadiamine (1.00-4.44 µM) [1]. This quantifiable difference indicates that papuamine provides a more predictable and potent tool for studying cell proliferation inhibition.
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.93-1.50 µM (range across six human cancer cell lines: MCF-7, LNCap, Caco-2, HCT-15, U937, Jurkat) |
| Comparator Or Baseline | Haliclonadiamine: 1.00-4.44 µM (same cell line panel) |
| Quantified Difference | Papuamine IC50 range is ~2.96x narrower (0.57 µM spread vs 3.44 µM spread) and lower by up to 2.94 µM |
| Conditions | Human cancer cell lines (MCF-7 breast, LNCap prostate, Caco-2 and HCT-15 colon, U937 lymphoma, Jurkat leukemia); MTT assay, 48-72h exposure |
Why This Matters
Researchers selecting a compound for anticancer studies can expect a more predictable and potent response from papuamine, reducing experimental variability and the need for higher concentrations that may introduce off-target effects.
- [1] Yamazaki, H., et al. Nat. Prod. Res. 2013, 27 (11), 1012-1015. DOI: 10.1080/14786419.2012.688050 View Source
